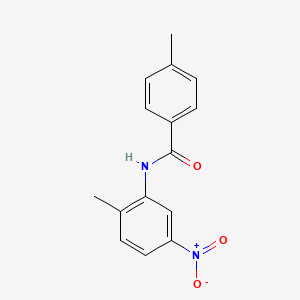![molecular formula C15H16N2O4 B5596459 4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5596459.png)
4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This class of compounds incorporates morpholine and isoxazole moieties, often studied for their potential biological activities and chemical properties. Morpholine derivatives, in particular, have garnered interest for their versatility in chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of morpholine derivatives typically involves multi-step reactions, starting from precursors like 4-methoxybenzaldehyde or 2-bromo-1-(4-methoxyphenyl)-1-propanone. Cyclization reactions, reduction, and acidification are common steps to achieve the desired morpholine structure with high yield and purity (Tan Bin, 2011).
Molecular Structure Analysis
X-ray crystallography has been instrumental in determining the molecular structures of these compounds. The geometry often reveals significant interactions within the molecule, such as dihedral angles between aromatic rings and the morpholine ring, contributing to the compound's stability and reactivity (Duan et al., 2014).
Chemical Reactions and Properties
Morpholine derivatives engage in various chemical reactions, including cycloadditions, which are pivotal for extending the molecular framework and introducing functional groups. These reactions are influenced by substituents on the morpholine ring and the reactivity of the isoxazole moiety (P. Beltrame & G. Gelli, 1986).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are closely related to the compound's molecular geometry and substituent effects. These properties are crucial for determining the compound's suitability for further applications, including pharmaceuticals (Özlem Mıhçıokur & T. Özpozan, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for understanding the applications of these morpholine derivatives. Studies have shown that these compounds can undergo reactions with palladium(II) and mercury(II), forming complexes with unique structures and properties (A. Singh et al., 2000).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. Morpholine can be harmful if swallowed and can cause eye irritation . The safety data for isoxazoles would depend on their specific substituents . The safety data for the specific compound “4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}morpholine” are not available in the sources I have access to.
Propiedades
IUPAC Name |
[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-4-2-3-11(9-12)13-10-14(21-16-13)15(18)17-5-7-20-8-6-17/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFXSEJLHUNPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)

![N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)
![1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5596407.png)
![2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5596429.png)
![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5596436.png)
![2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5596440.png)
![4-[(cyclopentylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5596447.png)

![2-methyl-N-(4-methylphenyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5596457.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5596461.png)
![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(4-phenoxybutyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5596465.png)